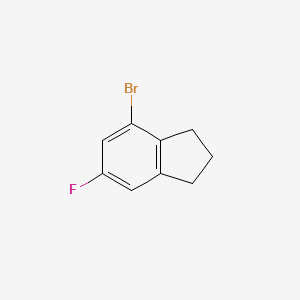

4-Bromo-6-fluoro-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXCCNOTVOBZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379359-18-8 | |

| Record name | 4-bromo-6-fluoro-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Aspects of 4 Bromo 6 Fluoro 2,3 Dihydro 1h Indene

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms attached to the aromatic ring of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene are pivotal to its chemical reactivity, influencing its participation in substitution reactions and carbon-halogen bond activation processes.

Electrophilic Aromatic Substitution on Halogenated Dihydroindene Systems

The benzene (B151609) ring of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene is subject to electrophilic aromatic substitution (SEAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of such substitutions is governed by the directing effects of the existing substituents: the bromine, fluorine, and the alkyl group of the dihydroindene core.

Halogens are generally considered deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and slows down the rate of electrophilic attack. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. In the case of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, the positions for electrophilic attack are influenced by both halogen substituents and the fused alkyl ring. The fluorine atom is more electronegative than bromine, exerting a stronger deactivating inductive effect. Conversely, the alkyl portion of the dihydroindene ring is an activating group. The interplay of these electronic effects, along with steric hindrance, will determine the precise location of substitution. For instance, bromination of a related compound, 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, using N-bromosuccinimide (NBS) demonstrates the susceptibility of the aromatic ring in dihydroindene systems to electrophilic halogenation.

Nucleophilic Substitution Reactions Involving Halogen Sites

While aromatic halides are generally unreactive towards nucleophilic substitution, reactions can occur under specific conditions, particularly when the ring is activated by electron-withdrawing groups. In 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, the presence of two halogens offers potential sites for nucleophilic aromatic substitution (SNAr).

Carbon-Halogen Bond Activation and Cleavage

The carbon-bromine bond in 4-Bromo-6-fluoro-2,3-dihydro-1H-indene is particularly susceptible to activation and cleavage, most notably in transition metal-catalyzed cross-coupling reactions. The C-Br bond is weaker than the C-F bond, making it the preferred site for oxidative addition to a low-valent metal catalyst, such as palladium(0).

This selective reactivity allows for a wide range of synthetic transformations. For example, palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings can be employed to form new carbon-carbon bonds at the 4-position of the dihydroindene ring. In a Suzuki coupling, the bromo-substituted dihydroindene would react with an organoboronic acid in the presence of a palladium catalyst and a base. Similarly, a Sonogashira reaction would involve coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. These reactions provide a powerful means to elaborate the structure of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, introducing diverse functional groups.

Below is a table summarizing potential palladium-catalyzed cross-coupling reactions at the bromine site:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Organoboronic acid (R-B(OH)2) | Pd(PPh3)4, Na2CO3 | C-C (Aryl, Vinyl) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI, Et3N | C-C (Alkynyl) |

| Heck Coupling | Alkene (CH2=CHR) | Pd(OAc)2, PPh3, Base | C-C (Alkenyl) |

| Buchwald-Hartwig Amination | Amine (R2NH) | Pd catalyst, Ligand, Base | C-N |

| Stille Coupling | Organostannane (R-SnR'3) | Pd catalyst | C-C |

Reactivity of the Dihydroindene Core

The dihydroindene core, consisting of a benzene ring fused to a five-membered cycloalkane ring, also exhibits characteristic reactivity. This includes transformations that alter the saturation of the five-membered ring and reactions that lead to ring opening or rearrangement.

Saturation and Unsaturation Transformations of the Five-Membered Ring

The 2,3-dihydro-1H-indene structure contains a saturated five-membered ring. This portion of the molecule can undergo dehydrogenation to introduce unsaturation, leading to the corresponding indene (B144670) derivative. Such reactions typically require a catalyst and elevated temperatures. The resulting double bond in the five-membered ring would be in conjugation with the aromatic system, providing a thermodynamic driving force for the transformation.

Conversely, if starting from an indene derivative, the five-membered ring can be selectively hydrogenated to yield the dihydroindene structure. The specific conditions for these transformations would depend on the other substituents present on the molecule.

Ring Opening and Rearrangement Reactions in Halogenated Systems

For instance, ring expansion and contraction of indane derivatives have been reported. These reactions often proceed through carbocationic intermediates, which can be generated under acidic conditions or via the loss of a leaving group. The presence of halogen substituents on the aromatic ring can influence the stability of such intermediates and thus the propensity for rearrangement. For example, the electron-withdrawing nature of the fluorine and bromine atoms might destabilize a carbocation on the fused ring, potentially hindering certain rearrangement pathways. Conversely, these substituents could influence the regioselectivity of ring-opening reactions initiated by nucleophilic or electrophilic attack on the five-membered ring.

Mechanistic Investigations of Halogenation and Other Transformations

The reactivity of the indene framework, particularly the double bond within the five-membered ring of derivatives like 4-bromo-6-fluoro-1H-indene, is a subject of significant mechanistic interest. Halogenation reactions, in particular, provide deep insights into the electronic and steric factors that govern the transformation of this structural motif.

Studies on Syn and Anti-Addition Stereoselectivity in Indene Halogenation

The addition of halogens across a double bond is a classic reaction in organic chemistry, typically proceeding with anti-stereoselectivity. masterorganicchemistry.comlibretexts.org This outcome is generally explained by the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. libretexts.org However, the halogenation of indene and its derivatives presents a notable deviation from this general rule.

Research has demonstrated that the reaction of indene with various electrophiles—including bromine, chlorine, and bromine chloride—in aprotic solvents results in substantial amounts of the syn-addition (or cis) product alongside the expected anti-addition (trans) product. acs.org This indicates that the mechanism is more complex than a simple bridged halonium ion pathway.

The ratio of syn to anti products is sensitive to the reaction conditions. For instance, in low-polarity solvents like hydrocarbons, a higher concentration of the halogen tends to favor the syn-addition pathway. The choice of solvent and the specific halogenating agent are critical in determining the stereochemical outcome of the reaction. For example, while bromination in methanol (B129727) can yield exclusively the trans-dibromide, reactions with bromine in carbon tetrachloride can produce a significant fraction of the cis-isomer. This variability highlights the delicate balance of factors influencing the reaction's stereoselectivity.

| Halogenating Agent | Solvent | Product Ratio (syn/anti) |

|---|---|---|

| Bromine (Br₂) | Carbon Tetrachloride | Variable, significant syn-addition observed |

| Chlorine (Cl₂) | Carbon Tetrachloride | Significant syn-addition observed |

| Bromine Chloride (BrCl) | Aprotic Solvents | Substantial syn-addition observed |

| Bromine (Br₂) | Methanol | Primarily anti-addition |

Proposed Pathways for Halogen Incorporation (e.g., ionic, radical)

The incorporation of halogens into the indene scaffold can proceed through different mechanistic pathways, primarily categorized as ionic (electrophilic) or radical pathways. The specific pathway is dictated by the substrate and the reaction conditions. mt.com

Ionic Pathway (Electrophilic Addition): This is the most common pathway for the reaction of halogens like chlorine and bromine with the double bond of an indene derivative. libretexts.org The reaction is initiated by the electrophilic attack of the halogen on the electron-rich pi bond of the cyclopentene (B43876) ring. youtube.com The halogen molecule becomes polarized as it approaches the double bond, leading to a heterolytic cleavage. libretexts.org This pathway leads to the vicinal dihalides discussed in the previous section and is characteristic of reactions performed in the dark and often in polar solvents.

Radical Pathway: Radical halogenation occurs under different conditions, typically involving UV light (hν), heat, or a radical initiator. youtube.com For an indene system, this pathway does not usually result in addition to the double bond but rather in substitution at the allylic/benzylic position (the C1 carbon). This reaction proceeds via a free-radical chain mechanism. youtube.com For instance, the use of N-bromosuccinimide (NBS) is a standard method for achieving bromination at the benzylic position, which is highly selective due to the formation of a resonance-stabilized benzylic radical. youtube.com While chlorination is generally less selective than bromination, it can also proceed via a radical mechanism to replace a hydrogen atom. youtube.com

Elucidation of Reaction Intermediates and Transition States

The nature of the intermediates and transition states is fundamental to understanding the reactivity and stereochemical outcomes of indene halogenation.

Intermediates in Ionic Halogenation: In the electrophilic addition of halogens to typical alkenes, the key intermediate is a three-membered cyclic halonium ion. masterorganicchemistry.comyoutube.com The backside attack by a halide ion on this bridged intermediate leads to the observed anti-addition. libretexts.org

However, for the indene system, the significant proportion of syn-addition suggests that a simple bridged halonium ion is not the sole intermediate. It is proposed that the reaction proceeds through an intermediate with considerable carbocationic character at the benzylic position. This benzylic carbocation is stabilized by the adjacent aromatic ring, which diminishes the need for full bridging by the attacking halogen. This more "open" carbocation, existing as part of an ion pair, allows for some degree of rotation around the C1-C2 bond before being trapped by the halide ion. acs.org This rotation enables the halide to attack from the same face, leading to the syn-addition product. The initial interaction between the alkene and the halogen is believed to involve the formation of a transient π-complex before the formation of the subsequent intermediates. nih.govresearchgate.net

Intermediates in Radical Halogenation: In the radical pathway, the key intermediate is a benzylic radical. youtube.com This radical is formed by the abstraction of a hydrogen atom from the C1 position by a halogen radical. The resulting radical is highly stabilized through resonance, with the unpaired electron delocalized over the carbon framework and into the aromatic ring. This stability is the reason for the high regioselectivity of radical substitution at the benzylic position of the indene system. youtube.com

| Pathway | Key Intermediate | Stereochemical/Regiochemical Outcome |

|---|---|---|

| Ionic (Electrophilic Addition) | Benzylic Carbocation / Asymmetric Halonium Ion | Mixture of syn and anti-addition |

| Radical (Substitution) | Resonance-Stabilized Benzylic Radical | Selective substitution at the C1 position |

Derivatization and Functionalization Strategies Based on 4 Bromo 6 Fluoro 2,3 Dihydro 1h Indene

Introduction of Additional Functional Groups onto the Halogenated Dihydroindene Scaffold

The presence of a bromine atom on the aromatic ring of 4-bromo-6-fluoro-2,3-dihydro-1H-indene provides a reactive handle for the introduction of a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. This strategy allows for the introduction of various aryl and heteroaryl substituents at the 4-position of the dihydroindene core. The general conditions for Suzuki coupling reactions often involve a palladium catalyst like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov

Sonogashira Coupling: To introduce alkynyl groups, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govorganic-chemistry.orgnih.gov This method is valuable for creating extended π-systems and for further functionalization of the alkyne moiety.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of primary and secondary amines at the 4-position. This is a crucial transformation for the synthesis of many biologically active compounds. The reaction typically utilizes a palladium catalyst with a specialized phosphine ligand and a strong base. Efficient conversions of 6-bromopurine (B104554) nucleosides with aryl amines have been observed using a Pd(OAc)₂/Xantphos system. nih.gov

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation. A notable advantage is the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]). acs.orgorganic-chemistry.orgresearchgate.netnih.govresearchgate.net The resulting aryl nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles.

Below is a table summarizing potential functional group introductions via palladium-catalyzed cross-coupling reactions on the 4-bromo-6-fluoro-2,3-dihydro-1H-indene scaffold.

| Coupling Reaction | Reagent | Functional Group Introduced | Potential Catalyst System |

| Suzuki-Miyaura | Arylboronic acid | Aryl group | Pd(OAc)₂, Phosphine ligand, Base |

| Sonogashira | Terminal alkyne | Alkynyl group | PdCl₂(PPh₃)₂, CuI, Amine base |

| Buchwald-Hartwig | Amine | Amino group | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

| Cyanation | K₄[Fe(CN)₆] | Cyano group | Pd(OAc)₂, Ligand, Base |

Synthesis of Chiral and Stereoisomeric Derivatives

The synthesis of enantiomerically pure or enriched derivatives of 4-bromo-6-fluoro-2,3-dihydro-1H-indene is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Several strategies can be envisioned to achieve this, primarily focusing on the functional group at the 1-position of the dihydroindene ring system.

One of the most common approaches to introduce chirality is through the asymmetric reduction of the corresponding ketone , 4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one. This can be achieved using various chiral reducing agents or catalytic asymmetric hydrogenation/transfer hydrogenation methods. For instance, rhodium-catalyzed asymmetric cyclization of pinacolborane chalcone (B49325) derivatives has been used to synthesize chiral 3-aryl-1-indanones with high enantiomeric excess. organic-chemistry.org

Another viable strategy is the resolution of a racemic mixture . If a racemic amine, such as (±)-4-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine, is synthesized, it can be resolved into its constituent enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amines.

The following table outlines potential strategies for the synthesis of chiral derivatives.

| Strategy | Precursor | Method | Potential Reagents/Catalysts |

| Asymmetric Reduction | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalysts |

| Kinetic Resolution | (±)-4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol | Enzymatic Acylation | Lipase, Acyl donor |

| Diastereomeric Salt Resolution | (±)-4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine | Salt formation and separation | Chiral carboxylic acids (e.g., tartaric acid) |

Regioselective Functionalization of the Aromatic and Aliphatic Rings

Aromatic Ring Functionalization:

The regioselectivity of further substitution on the aromatic ring of 4-bromo-6-fluoro-2,3-dihydro-1H-indene is governed by the directing effects of the existing substituents. The bromo and fluoro groups are ortho-, para-directing but deactivating, while the fused alkyl ring is an ortho-, para-directing and activating group. d-nb.infowku.eduresearchgate.net The interplay of these electronic effects will determine the position of incoming electrophiles in electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. For instance, in the bromination of 5,6-disubstituted-indan-1-ones, the position of bromination can be controlled by the reaction conditions. nih.govmdpi.comresearchgate.net Under acidic conditions, bromination can occur at both the aromatic and the aliphatic ring, while under basic conditions, selective aromatic bromination can be achieved. nih.govmdpi.comresearchgate.net

Aliphatic Ring Functionalization:

The aliphatic five-membered ring of the dihydroindene scaffold can also be functionalized. The positions alpha to the aromatic ring (the benzylic positions) are particularly susceptible to radical or oxidative functionalization. For example, benzylic C-H functionalization can be achieved using rhodium(II) carbenes. nih.gov In the case of the corresponding 1-indanone (B140024), the methylene (B1212753) group adjacent to the carbonyl (the 2-position) can be readily deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, and other functional groups.

The table below summarizes potential regioselective functionalization strategies.

| Ring | Reaction Type | Potential Reagents | Expected Regioselectivity |

| Aromatic | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | Directed by the interplay of existing substituents |

| Aromatic | Halogenation | Br₂, Acetic Acid | Can be directed to specific positions based on conditions |

| Aliphatic | Benzylic Oxidation | Oxidizing agents (e.g., KMnO₄) | At the benzylic C-H bonds |

| Aliphatic (from indanone) | α-Alkylation | Base (e.g., LDA), Alkyl halide | At the C-2 position |

Construction of Fused and Spirocyclic Systems Incorporating Halogenated Dihydroindene Moieties

Building upon the 4-bromo-6-fluoro-2,3-dihydro-1H-indene scaffold to create more complex polycyclic systems is a key strategy in the synthesis of novel compounds.

Fused Systems:

Fused heterocyclic or carbocyclic rings can be constructed by introducing appropriate functional groups onto the dihydroindene core and then performing intramolecular cyclization reactions. A powerful method for this is the intramolecular Heck reaction . wikipedia.orglibretexts.orguwindsor.caprinceton.edu For example, if an unsaturated side chain is introduced at the 4-position (via a coupling reaction) or at one of the aliphatic positions, a palladium-catalyzed intramolecular cyclization can lead to the formation of a new ring fused to the dihydroindene system. The synthesis of indeno[1,2-e]pyrazolo[5,1-c]-1,2,4-triazin-6-one derivatives from hydrazono-1,3-indanedione showcases how indane-based structures can be elaborated into complex fused systems. researchgate.net

Spirocyclic Systems:

Spirocycles, where two rings share a single atom, can also be synthesized from dihydroindene derivatives. A common precursor for spirocyclization is the corresponding 1-indanone. The carbonyl group at the 1-position can participate in various reactions to form a spirocyclic center. For instance, a [3+2] cycloaddition of indanone-derived nitrones with alkynes can lead to the formation of spirocyclic isoxazolines. rsc.org Additionally, annulations involving 1-indanones can be used to access a variety of fused and spiro frameworks. nih.govbeilstein-journals.orgajgreenchem.comnih.govresearchgate.netresearchgate.net

The following table provides an overview of strategies for constructing fused and spirocyclic systems.

| System Type | Synthetic Strategy | Key Precursor | Potential Reaction |

| Fused | Intramolecular Cyclization | Dihydroindene with unsaturated side chain | Intramolecular Heck Reaction |

| Fused | Annulation | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Reaction with bifunctional reagents |

| Spirocyclic | Spirocyclization | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Reaction with 1,3-dihalopropanes |

| Spirocyclic | Cycloaddition | 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Formation of a ketonitrone followed by [3+2] cycloaddition |

Computational and Theoretical Studies of 4 Bromo 6 Fluoro 2,3 Dihydro 1h Indene and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. mdpi.com DFT methods are widely used to investigate various molecular parameters for halogenated and aromatic compounds. researchgate.netmdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain optimized molecular geometries and other electronic properties. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-Bromo-6-fluoro-2,3-dihydro-1H-indene and its analogues, the distribution and energies of these orbitals would be significantly influenced by the electron-withdrawing nature of the bromine and fluorine atoms and the aromatic system. DFT calculations can precisely map these orbitals and quantify their energies.

Table 1: Hypothetical Frontier Orbital Energies and Related Quantum Chemical Descriptors for 4-Bromo-6-fluoro-2,3-dihydro-1H-indene

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | 5.65 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.85 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | 1.20 | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | 2.83 | (I - A) / 2; measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.03 | (I + A) / 2; describes the power to attract electrons. |

| Electrophilicity Index (ω) | 2.87 | χ² / (2η); quantifies the electrophilic character of the molecule. |

Note: The values in this table are illustrative and based on typical ranges for similar halogenated aromatic compounds found in the literature. Actual values would require specific DFT calculations for this molecule.

The 2,3-dihydro-1H-indene core contains a five-membered ring fused to the benzene (B151609) ring. This aliphatic ring is not planar and can adopt different conformations, often described as an "envelope" or "twist" form. The specific conformation of 4-Bromo-6-fluoro-2,3-dihydro-1H-indene would be determined by the interplay of steric and electronic effects of the substituents.

Computational methods, particularly DFT, can be used to perform a conformational analysis by calculating the potential energy surface of the molecule as a function of its dihedral angles. This analysis identifies the most stable (lowest energy) conformation and the energy barriers between different conformers. These theoretical insights are crucial for understanding how the molecule's three-dimensional shape influences its reactivity and interactions with other molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like fluorine or the π-system of the aromatic ring.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack.

For 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, an MEP map would likely show negative potential around the fluorine atom and the π-cloud of the benzene ring, making them sites for electrophilic interaction. The hydrogen atoms and the region around the bromine atom (due to a potential σ-hole) could exhibit positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents. researchgate.net

Mechanistic Probing via Computational Simulations

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing deep insights into reaction mechanisms.

By mapping the energy of a system as it transforms from reactants to products, computational methods can generate a reaction energy profile. This profile highlights key intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, DFT calculations can be employed to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Calculate the activation energies for different potential pathways.

Analyze the vibrational frequencies to confirm that a structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency).

This level of detail allows chemists to understand why certain products are formed preferentially and to design reaction conditions that favor a desired outcome.

A powerful application of computational studies is the validation and rationalization of experimental results. nih.gov For instance, if a particular reaction involving 4-Bromo-6-fluoro-2,3-dihydro-1H-indene yields an unexpected product ratio, theoretical modeling can be used to compare the activation energies of the pathways leading to each product. If the calculated energy barriers are consistent with the observed product distribution, it provides strong evidence for the proposed mechanism. Similarly, spectroscopic data (like IR or NMR) obtained experimentally can be compared with computationally predicted spectra to confirm the structure of a synthesized compound. researchgate.net

Role As a Synthetic Intermediate and Advanced Building Block in Complex Molecular Architectures

Precursor for the Synthesis of Multifunctional Indenes and Dihydroindenes6.2. Utility in the Construction of Diverse Chemical Scaffolds6.2.1. Formation of Polycyclic and Heterocyclic Systems6.2.2. Design of Ligands and Specialized Organic Molecules

Despite extensive searches for information on cross-coupling reactions, cyclization reactions, and other synthetic transformations involving 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, no specific examples or detailed research findings directly corresponding to the outlined topics could be retrieved.

Research on analogous compounds, such as other substituted bromo-indenes or bromo-indanones, does exist and highlights the general utility of the brominated indene (B144670) scaffold in organic synthesis. For instance, the bromine atom on similar aromatic rings is often utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular architectures. However, in strict adherence to the request to focus solely on 4-Bromo-6-fluoro-2,3-dihydro-1H-indene, this analogous information cannot be used to construct the specified article.

Without direct scientific literature on this specific compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline. Any attempt to do so would be speculative and would not meet the required standard of evidence-based scientific reporting.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of the necessary primary research data in the public domain.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.17–7.09 ppm for aromatic protons) and dihydroindene backbone integrity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Ag]+ adduct at m/z 361.1095) .

- Purity Assessment : HPLC or GC-MS (≥98% purity) cross-referenced with Certificates of Analysis (COA) from suppliers .

How can researchers optimize purification strategies for this compound?

Q. Basic

- Flash Chromatography : Use gradient elution (hexanes → hexanes/EtOAc 100:1) to separate brominated byproducts .

- Solvent Selection : For stock solutions, DMSO or DMF (10 mM) is preferred due to moderate solubility (25°C storage recommended) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove halogenated impurities .

What are the challenges in leveraging cross-coupling reactions for functionalizing this compound?

Q. Advanced

- Steric Hindrance : The bromine and fluorine substituents impede Pd-catalyzed couplings (e.g., Suzuki). Alternative methods like iron-catalyzed cross-coupling minimize steric effects but require strict anhydrous conditions .

- Side Reactions : Elimination competes with substitution in amine reactions; optimize base strength (e.g., K₂CO₃ vs. NaH) to favor SN2 pathways .

How do structural modifications influence its bioactivity in medicinal chemistry?

Q. Advanced

- Structure-Activity Relationship (SAR) : Replacing bromine with chlorine (e.g., 6-chloro analog) reduces cytotoxicity but enhances metabolic stability .

- Amino Group Introduction : Tert-butoxycarbonyl (Boc)-protected amines at position 1 improve solubility and pharmacokinetic profiles .

What mechanistic insights explain competing substitution/elimination pathways in its reactions?

Q. Advanced

- Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the para position, but bromine’s steric bulk favors meta attack in nitration .

- E2 vs. SN2 : Bulky bases (e.g., DBU) promote elimination via dehydrohalogenation, while polar aprotic solvents (DMF) favor substitution .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. Basic

- Storage : Use argon-flasked vials and molecular sieves for moisture-sensitive intermediates .

- Safety Protocols : Refer to SDS guidelines for halogenated compounds (e.g., eye protection, fume hoods) .

How can conflicting molecular weight data in literature be resolved?

Advanced

Discrepancies (e.g., reported MW 204.16 vs. 229.05) arise from incorrect molecular formulas or isotopic variations. Resolve via:

- Exact Mass Analysis : HRMS confirms theoretical vs. observed mass (e.g., 229.05 g/mol) .

- X-ray Crystallography : Unambiguously assigns structure and validates substituent positions .

How does fluorine substitution impact electronic properties and reactivity?

Q. Advanced

- Electron Density : Fluorine’s -I effect reduces ring electron density, slowing electrophilic attacks but enhancing oxidative stability .

- Hydrogen Bonding : The C-F bond participates in weak H-bonding with protein targets, influencing binding affinity in drug design .

What scale-up challenges arise in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.